2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile
Overview
Description
2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile: is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are used in various fields, including medicinal chemistry and materials science. The structure of this compound consists of a carbazole core with a nitrile group at the 6-position, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceuticals with potential anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It is a valuable building block for the synthesis of more complex molecules in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile typically involves the following steps:
Cyclization Reaction: The starting material, such as 2-nitrobenzaldehyde, undergoes a cyclization reaction with a suitable amine to form the carbazole core.
Reduction: The nitro group is reduced to an amine using a reducing agent like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Nitrile Formation: The amine is then converted to a nitrile group using reagents like cyanogen bromide or other suitable nitrile-forming agents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The compound can participate in substitution reactions, where the nitrile group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.
Substitution: Reagents like sodium hydride or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Oxidized derivatives such as carbazole-6-carboxylic acid.
Reduction: Reduced products like 2,3,4,9-tetrahydro-1H-carbazole-6-amine.
Substitution: Various substituted carbazole derivatives depending on the reagents used.
Mechanism of Action
The mechanism of action of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,9-Tetrahydro-1H-carbazole-6-carboxylic acid
- 2,3,4,9-Tetrahydro-1H-carbazole-6-amine
- 9-Ethyl-3-carbazolecarboxaldehyde
Uniqueness
2,3,4,9-Tetrahydro-1H-carbazole-6-carbonitrile is unique due to the presence of the nitrile group at the 6-position, which imparts distinct chemical reactivity and biological activity compared to other carbazole derivatives. This makes it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-carbazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2/c14-8-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h5-7,15H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJZCODRVOUTZLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C3=C(N2)C=CC(=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10288216 | |
Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100723-77-1 | |
Record name | 1H-Carbazole-6-carbonitrile, 2,3,4,9-tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10288216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is the stereochemistry of 2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile important in the synthesis of (R)-Frovatriptan?
A1: The research emphasizes the importance of chirality in this synthesis. The paper describes the use of Candida antarctica lipase type B to selectively produce (S)-3-Hydroxy-2,3,4,9-tetrahydro-1H-carbazole-6-carbonitrile. This enantiomer is a crucial building block for (R)-Frovatriptan. The authors highlight a key step involving the inversion of the chiral center to avoid racemization, ensuring the final product is obtained in enantiomerically pure form []. This highlights the significance of stereochemistry in drug synthesis as different enantiomers can have different biological activities.
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